N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
Description
The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide features a central ethanediamide (oxalamide) backbone. Key structural elements include:
- Two 1,3-benzodioxole moieties: One attached via a methyl group to the ethanediamide’s nitrogen (N-position), and the other linked to an ethyl side chain at the N'-position.
- 4-Methylpiperazine substitution: A piperazine ring with a methyl group at the 4-position is connected to the ethyl chain.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-27-6-8-28(9-7-27)18(17-3-5-20-22(11-17)34-15-32-20)13-26-24(30)23(29)25-12-16-2-4-19-21(10-16)33-14-31-19/h2-5,10-11,18H,6-9,12-15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBJSJWKSXWTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of benzo[d][1,3]dioxole derivatives, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the formation of the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole oxides, while substitution reactions may produce a variety of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Properties
Research indicates that compounds with similar structures to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide exhibit potential antidepressant effects. The benzodioxole structure is associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing mood disorders .
1.2 Anticancer Activity
Studies have shown that derivatives of benzodioxole compounds can inhibit cancer cell proliferation. The incorporation of piperazine moieties enhances the selectivity towards specific cancer cell lines by targeting protein kinases involved in tumor growth . This compound may serve as a lead structure for developing new anticancer agents.
Mechanistic Insights
2.1 Interaction with G Protein-Coupled Receptors (GPCRs)
The compound has been studied for its interaction with GPCRs, which play significant roles in various physiological processes and are common drug targets. Recent advancements in modeling GPCR interactions suggest that this compound could act as an agonist or antagonist depending on its specific binding profile . Understanding these interactions is critical for optimizing therapeutic efficacy.
2.2 Enzymatic Inhibition
The compound's potential as an inhibitor of specific enzymes involved in metabolic pathways has been noted. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new metabolic modulators .
Case Studies
3.1 Neuropharmacological Studies
In a recent study, the effects of similar compounds on neuronal health were evaluated using animal models. Results indicated that these compounds could promote neuroprotection and enhance cognitive function, suggesting their utility in treating neurodegenerative diseases .
3.2 Clinical Trials
Clinical investigations into related compounds have demonstrated promising results in managing anxiety and depression symptoms in patients resistant to conventional therapies. The unique mechanism of action attributed to the benzodioxole structure may provide alternative treatment options for patients .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine and Benzodioxole Substitutions
The target compound’s analogs differ in piperazine substituents and benzodioxole positioning. Key examples include:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula (estimated C₂₇H₂₈N₄O₆).
Key Observations:
Piperazine Modifications :
- The 4-methylpiperazine in the target compound likely enhances solubility compared to bulkier 4-phenyl or 4-(4-fluorophenyl) groups in analogs .
- Aromatic substituents (e.g., phenyl, fluorophenyl) may increase lipophilicity and receptor affinity but reduce metabolic stability .
Benzodioxole Positioning :
- The target compound’s dual benzodioxole groups could improve electron-rich aromatic interactions in binding pockets compared to analogs with a single benzodioxole .
- Substitution at the N-methyl position (vs. N'-ethyl in analogs) may alter conformational flexibility .
The 2-fluorophenyl group in adds electronegativity, which might enhance hydrogen-bonding interactions.
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- The target’s 4-methylpiperazine may balance solubility and receptor binding, contrasting with the 4-phenyl analog’s higher lipophilicity .
- Dual benzodioxole groups could enhance metabolic stability over analogs with single aromatic systems .
- Piperazine puckering (via Cremer-Pople coordinates ) and benzodioxole planarity may influence binding pocket compatibility.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis involves multi-step reactions starting with benzodioxole derivatives and functionalizing via coupling agents (e.g., oxalyl chloride) to form amide linkages. Key steps include:
- Step 1: Preparation of benzodioxol-5-ylmethanol intermediates (acid-catalyzed esterification or alkylation).
- Step 2: Activation with oxalyl chloride to form acyl chlorides.
- Step 3: Coupling with 4-methylpiperazine derivatives under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions. Analytical validation via NMR (for structural confirmation) and HPLC (purity >95%) is critical. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF/DCM) .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 3) | Prevents hydrolysis |
| Solvent | DMF (polar aprotic) | Enhances coupling |
| Reaction Time | 12–24 hours | Ensures completion |
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
Methodological Answer: Structural elucidation combines:
- 1H/13C NMR : Assigns protons and carbons in benzodioxole (δ 6.7–6.9 ppm for aromatic H) and piperazine (δ 2.3–3.1 ppm for N–CH₂) moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₈N₄O₆).
- X-ray Crystallography (if crystals form): Resolves bond angles and stereochemistry. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf comparison with standards) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzodioxole-piperazine hybrids?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from:
- Structural Analog Variations : Subtle changes in substituents (e.g., 4-methylpiperazine vs. pyrrolidine) alter binding.
- Assay Conditions : pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) impact results. Resolution Workflow :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing benzodioxole with naphthodioxole).
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify IC₅₀ inconsistencies.
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like serotonin receptors .
Table 2: Biological Activity Comparison
| Analog Structure | Target (IC₅₀) | Assay Model |
|---|---|---|
| 4-Methylpiperazine derivative | 5-HT₂A (12 nM) | HEK293 (cAMP) |
| Pyrrolidine derivative | MAO-B (45 nM) | SH-SY5Y (ROS) |
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Step 1 : Calculate physicochemical properties (LogP, PSA) using ChemAxon or Molinspiration . Ideal ranges: LogP 2–3, PSA <90 Ų.
- Step 2 : Perform MD Simulations (GROMACS) to assess membrane permeability.
- Step 3 : Modify substituents (e.g., reduce polar groups on piperazine) to optimize BBB scores in SwissADME . Validation via PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .
Q. What experimental designs validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant receptors.
- CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target-deficient cells. Example: A 2024 study used CETSA to demonstrate >2°C Tm shift for serotonin receptor 5-HT₂A at 50 µM .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer: Discrepancies arise from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate).
- Solvent Impurities : Trace water in DMSO alters solubility. Resolution :
- PXRD : Identify polymorphic forms.
- Karl Fischer Titration : Quantify solvent moisture.
- Solubility Screening : Use standardized USP methods in 12 solvents (e.g., PBS, ethanol). Example: A 2025 study reported 2.3 mg/mL in DMSO (anhydrous) vs. 0.8 mg/mL in hydrated DMSO .
Ethical and Theoretical Considerations
Q. How to align research on this compound with broader pharmacological theories?
Methodological Answer: Link studies to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
